molecular formula C12H11FN2O3 B3071663 2-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid CAS No. 1011416-50-4

2-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid

Cat. No.: B3071663
CAS No.: 1011416-50-4
M. Wt: 250.23 g/mol
InChI Key: PGDJQYVOKQBXJI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolone class of heterocyclic molecules, characterized by a five-membered ring containing two nitrogen atoms. Its structure includes a 4-fluorophenyl substituent at position 1, a methyl group at position 3, and an acetic acid moiety at position 4 of the pyrazolone ring. The molecular formula is C₁₂H₁₁FN₂O₃ (molecular weight: 250.23 g/mol). Pyrazolone derivatives are widely studied for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-7-10(6-11(16)17)12(18)15(14-7)9-4-2-8(13)3-5-9/h2-5,10H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDJQYVOKQBXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1CC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or distillation are commonly used to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, leading to its biological effects. The pyrazole ring structure allows it to interact with enzymes and proteins, modulating their activity and resulting in various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other pyrazolone derivatives are summarized below. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituent on Pyrazole Acid Chain Molecular Weight (g/mol) Key Features/Applications Source/CAS
2-[1-(4-Fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid 4-Fluorophenyl Acetic acid 250.23 Research chemical; potential pharmacological applications Santa Cruz (related to sc-345868)
2-[1-(3-Bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid 3-Bromophenyl Acetic acid 329.15 Bromine enhances lipophilicity; research intermediate CAS 1156994-37-4
3-[1-(4-Fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid 4-Fluorophenyl Propanoic acid 264.25 Longer chain may alter solubility/bioactivity Santa Cruz (sc-345868)
2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid None (3-methyl only) Acetic acid 156.14 Simplified analog; foundational studies CAS 915919-78-7

Substituent Effects on Bioactivity

  • Fluorine vs.
  • Acetic Acid vs. Propanoic Acid: The shorter acetic acid chain in the target compound could improve solubility in polar solvents compared to the propanoic acid variant, though the latter’s extended chain might enhance membrane permeability .

Crystallographic and Structural Insights

  • Pyrazolone derivatives are often analyzed using programs like SHELXL for crystal structure refinement and ORTEP-3 for graphical representation .

Biological Activity

2-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H12FN3O3\text{C}_{12}\text{H}_{12}\text{F}\text{N}_3\text{O}_3

It features a pyrazole ring substituted with a fluorophenyl group and an acetic acid moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit strong antimicrobial properties. For instance, in vitro tests revealed that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The ability to inhibit biofilm formation further enhances their therapeutic potential.

CompoundMIC (μg/mL)Pathogen
This compound0.22Staphylococcus aureus
Other derivatives0.25Escherichia coli

Anti-inflammatory Properties

Molecular docking studies have shown that this compound possesses anti-inflammatory properties. The presence of the fluorine atom in the para position of the phenyl ring enhances its binding affinity to inflammatory mediators . This suggests a mechanism through which it could potentially reduce inflammation in various conditions.

Analgesic Effects

In animal models, compounds similar to this compound have exhibited significant analgesic effects. In tests such as the hot plate and acetic acid-induced writhing assays, these compounds demonstrated improved latency times compared to controls, indicating their potential utility in pain management .

Study on Antimicrobial Efficacy

A study published in ACS Omega evaluated various pyrazole derivatives, including the target compound. The findings indicated that these derivatives not only inhibited bacterial growth but also showed bactericidal activity at higher concentrations .

Evaluation of Anti-inflammatory Activity

In a molecular docking study, researchers assessed the binding interactions of this compound with several inflammatory targets. The results suggested that the compound could effectively inhibit key enzymes involved in inflammatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid
Reactant of Route 2
2-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid

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